molecular formula C18H20ClN3O4 B2418007 N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933028-21-8

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2418007
M. Wt: 377.83
InChI Key: INNIYKCXHPPVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O4 and its molecular weight is 377.83. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research has delved into the structural aspects of related amide-containing isoquinoline derivatives, exploring their interactions with mineral acids, gel formation capabilities, and crystalline structures. Such studies are crucial for understanding the physical and chemical properties of compounds with similar structures, which can influence their applications in material science and drug design. For instance, the interaction of amide derivatives with mineral acids and their propensity to form gels or crystalline structures have been studied, highlighting the importance of molecular structure in determining the physical state and reactivity of these compounds (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antimicrobial Activity

Significant efforts have been made in synthesizing novel derivatives of similar compounds and evaluating their antimicrobial properties. This involves characterizing these compounds through various spectral data and testing their efficacy against pathogenic microorganisms. The synthesis of novel compounds, such as certain indolin-1-yl-N-aryl acetamide derivatives, and their evaluation for antibacterial and antifungal activities represent a critical area of research with implications for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Potential Therapeutic Applications

Research into novel anilidoquinoline derivatives has explored their therapeutic efficacy against diseases such as Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro. Such studies are vital for identifying new therapeutic agents against viral infections, emphasizing the role of chemical synthesis in drug discovery (Ghosh et al., 2008).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-25-15-9-16(26-2)14(8-12(15)19)20-17(23)10-22-18(24)7-11-5-3-4-6-13(11)21-22/h7-9H,3-6,10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNIYKCXHPPVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C=C3CCCCC3=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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